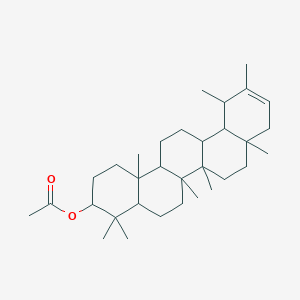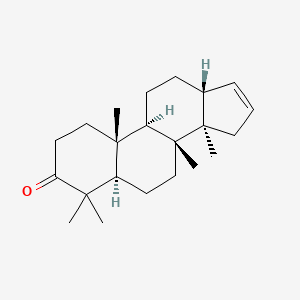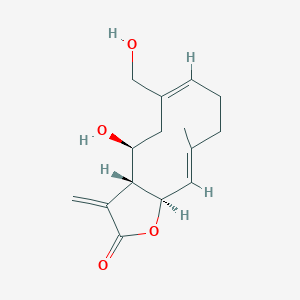
Budlein B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Budlein B is a germacranolide.
Aplicaciones Científicas De Investigación
Mass Spectrometry in Stereoisomer Analysis
Budlein A, closely related to Budlein B, has been a subject of scientific interest, particularly in the field of mass spectrometry. A study conducted by Sartori et al. (2014) detailed the fragmentation patterns of two furanoheliangolide C-8 stereoisomers, Budlein A and Centratherin. This research revealed that the stereochemistry of these compounds significantly influences their fragmentation pattern, a key factor in distinguishing between the two using mass spectrometry techniques. Such analytical methods are critical in understanding the structural aspects of sesquiterpene lactones like this compound and their biological activities (Sartori et al., 2014).
Biotransformation and Cytotoxicity Studies
Budlein A, another sesquiterpene lactone from the same family as this compound, was studied for its biotransformation capabilities by Arakawa et al. (2013). The study highlighted the potential of soil fungi, specifically Aspergillus species, to produce unusual sesquiterpenoid derivatives through biotransformation. These fungal metabolites exhibited reduced cytotoxicity against cancer cell lines compared to Budlein A, suggesting the potential for creating less toxic therapeutic agents. This research underlines the importance of microbial biotransformation in enhancing chemical diversity and reducing cytotoxicity of natural products like this compound (Arakawa et al., 2013).
Anti-Inflammatory and Analgesic Effects
Budlein A's anti-inflammatory and analgesic properties have been well-documented through various studies. Nicolete et al. (2009) investigated Budlein A's effects on leukocyte-endothelial cell interactions, adhesion molecule expression, and inflammatory mediators release, highlighting its potential in controlling leukocyte recruitment in inflammatory disorders. Another study by Valério et al. (2007) further emphasized Budlein A's anti-inflammatory and antinociceptive properties in mice, which were attributed to its ability to inhibit cytokine production. These studies provide a foundation for understanding the anti-inflammatory and analgesic potential of sesquiterpene lactones like this compound (Nicolete et al., 2009), (Valério et al., 2007).
Immunomodulatory Effects
Knob et al. (2016) explored the modulation of innate and adaptive immune cells by Budlein A. The study showed that Budlein A inhibited myeloperoxidase (MPO) activity, interleukin production, and induced neutrophil apoptosis. It also modulated lymphocyte proliferation and cytokine production, highlighting its diverse immunomodulatory effects. Understanding the immunomodulatory actions of Budlein A can provide insights into the potential therapeutic applications of related compounds like this compound (Knob et al., 2016).
Arthritis and Pain Management
The sesquiterpene lactone Budlein A was also studied for its effects on antigen-induced arthritis in mice by Zarpelon et al. (2017). The research showed that Budlein A could ameliorate inflammation and pain by targeting NF-κB, suggesting its potential as a treatment for rheumatoid arthritis. This underlines the significance of sesquiterpene lactones like this compound in the development of new therapeutic strategies for inflammatory diseases (Zarpelon et al., 2017).
Propiedades
Fórmula molecular |
C15H20O4 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(3aR,4S,6E,10E,11aR)-4-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)7-12(17)14-10(2)15(18)19-13(14)6-9/h5-6,12-14,16-17H,2-4,7-8H2,1H3/b9-6+,11-5+/t12-,13+,14+/m0/s1 |
Clave InChI |
IAYQFYAFBVYKJZ-MZFVZPGVSA-N |
SMILES isomérico |
C/C/1=C\[C@@H]2[C@@H]([C@H](C/C(=C\CC1)/CO)O)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(CC(=CCC1)CO)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2R,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1253497.png)

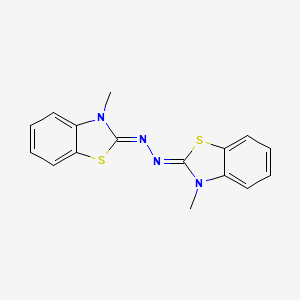
![(1S,11R,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1253501.png)
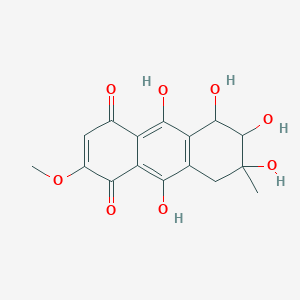



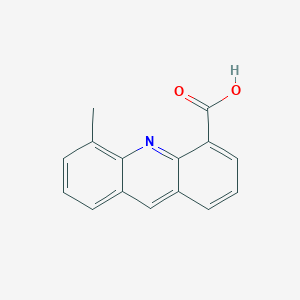
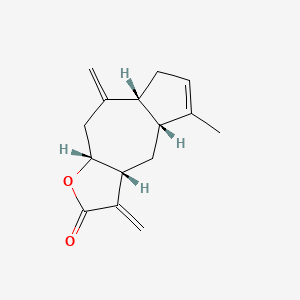
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1253514.png)

